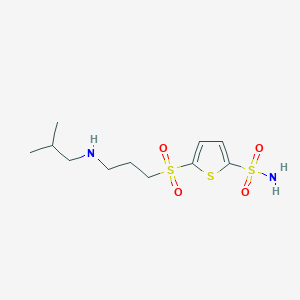
2-Thiophenesulfonamide, 5-[[3-[(2-methylpropyl)a
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-Isobutylaminopropylsulfonyl]thiophene-2-sulfonamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and organic electronics. The sulfonamide group in this compound is known for its biological activity, making it a potential candidate for various therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-Isobutylaminopropylsulfonyl]thiophene-2-sulfonamide can be achieved through several synthetic routes. One common method involves the condensation reaction of thiophene derivatives with sulfonamide precursors. The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, is a typical method for synthesizing thiophene derivatives . Another method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using efficient and cost-effective methods. The Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones, is commonly used for the industrial production of thiophene derivatives . The use of catalytic systems, such as nickel or palladium-based catalysts, can enhance the efficiency of these reactions .
Chemical Reactions Analysis
Types of Reactions
5-[3-Isobutylaminopropylsulfonyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorine, while nucleophilic substitution can involve reagents like sodium methoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
5-[3-Isobutylaminopropylsulfonyl]thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for carbonic anhydrase.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 5-[3-Isobutylaminopropylsulfonyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the enzyme’s active site, preventing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to various physiological effects, such as diuresis and reduction of intraocular pressure.
Comparison with Similar Compounds
Similar Compounds
5-(2-Thienylthio)thiophene-2-sulfonamide: Known for its strong inhibitory effect on carbonic anhydrase.
5-(Aminomethyl)thiophene-2-sulfonamide: Exhibits weaker inhibitory effects compared to other thiophene-based sulfonamides.
Uniqueness
5-[3-Isobutylaminopropylsulfonyl]thiophene-2-sulfonamide is unique due to its specific structural features, such as the isobutylaminopropylsulfonyl group, which may confer distinct biological activities and chemical reactivity compared to other thiophene-based sulfonamides.
Properties
CAS No. |
135832-40-5 |
|---|---|
Molecular Formula |
C11H20N2O4S3 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
5-[3-(2-methylpropylamino)propylsulfonyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C11H20N2O4S3/c1-9(2)8-13-6-3-7-19(14,15)10-4-5-11(18-10)20(12,16)17/h4-5,9,13H,3,6-8H2,1-2H3,(H2,12,16,17) |
InChI Key |
CMLMIINENSPQKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCCCS(=O)(=O)C1=CC=C(S1)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















